1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene
Description
Structural Elucidation and Molecular Characteristics
Molecular Geometry and Electronic Configuration
The molecular structure of 1-bromo-2,3-difluoro-5-(difluoromethoxy)benzene exhibits a complex arrangement of electron-withdrawing substituents around the benzene ring core. The compound possesses the molecular formula C7H3BrF4O with a calculated molecular weight of 259.00 grams per mole. The benzene ring maintains its characteristic planar geometry despite the presence of multiple halogen substituents, though subtle distortions occur due to steric and electronic effects of the bulky difluoromethoxy group.
The electronic configuration demonstrates significant electron deficiency throughout the aromatic system due to the combined influence of bromine and multiple fluorine atoms. The bromine atom occupies the 1-position, providing a site for potential nucleophilic substitution reactions, while the adjacent difluoro substitution at positions 2 and 3 creates a highly electron-deficient region of the ring. The difluoromethoxy group at position 5 introduces both electron-withdrawing inductive effects through the fluorine atoms and electron-donating resonance effects through the oxygen atom, creating a complex electronic environment that influences reactivity patterns.
The International Union of Pure and Applied Chemistry nomenclature follows the systematic naming convention as 1-bromo-5-(difluoromethoxy)-2,3-difluorobenzene, reflecting the priority assignment based on the bromine substituent. The canonical Simplified Molecular Input Line Entry System representation provides the structural connectivity as C1=C(C=C(C(=C1F)F)Br)OC(F)F, clearly indicating the substitution pattern and functional group arrangements.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis reveals limited aromatic signals due to the extensive halogen substitution, with remaining protons appearing in the aromatic region between 7.0 and 8.0 parts per million. The difluoromethoxy proton typically resonates as a characteristic triplet around 6.5-7.0 parts per million due to coupling with the two equivalent fluorine atoms.
Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for this compound, given the presence of four distinct fluorine environments. The aromatic fluorine atoms at positions 2 and 3 typically appear as complex multiplets in the range of -110 to -140 parts per million, consistent with aromatic fluorine chemical shifts observed in related compounds. The difluoromethoxy fluorine atoms exhibit characteristic chemical shifts around -80 to -90 parts per million, appearing as doublets due to coupling with the methoxy proton.
Carbon-13 nuclear magnetic resonance provides detailed information about the aromatic carbon framework, with significant downfield shifts observed for carbons bearing electron-withdrawing substituents. The carbonyl carbon of the difluoromethoxy group typically appears around 115-120 parts per million as a triplet due to coupling with the attached fluorine atoms. The aromatic carbons show characteristic coupling patterns with both directly attached and neighboring fluorine atoms, providing valuable structural confirmation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 259 for the lighter bromine isotope (Br-79) and 261 for the heavier isotope (Br-81), displaying the characteristic 1:1 intensity ratio expected for monobrominated compounds. The isotope pattern provides immediate confirmation of bromine incorporation and aids in molecular weight determination.
Primary fragmentation pathways involve loss of the difluoromethoxy group, resulting in significant fragment ions corresponding to the difluorobromobenzene core structure. Sequential loss of fluorine atoms produces characteristic fragment ions that reflect the stability of the aromatic system under electron impact conditions. The base peak often corresponds to the brominated aromatic fragment after loss of the alkoxy substituent, demonstrating the relative weakness of the carbon-oxygen bond compared to the aromatic carbon-halogen bonds.
Secondary fragmentation patterns include formation of fluorinated benzene radical cations and subsequent loss of hydrogen fluoride molecules. These fragmentation pathways provide valuable information about the substitution pattern and can distinguish between constitutional isomers with different fluorine arrangements around the benzene ring.
Infrared and Ultraviolet-Visible Spectral Features
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The aromatic carbon-carbon stretching vibrations appear in the typical range of 1450-1600 wavenumbers, though these bands may be somewhat suppressed due to the electron-withdrawing nature of the halogen substituents. The carbon-fluorine stretching vibrations produce strong, sharp peaks in the 1000-1300 wavenumber region, providing clear evidence of fluorine incorporation.
The difluoromethoxy group contributes characteristic absorption bands, including carbon-oxygen stretching around 1100-1200 wavenumbers and carbon-hydrogen stretching of the methoxy proton near 2950-3000 wavenumbers. The presence of multiple carbon-fluorine bonds results in complex fingerprint region patterns that can serve as diagnostic tools for compound identification and purity assessment.
Ultraviolet-visible spectroscopy demonstrates the electronic transitions within the heavily substituted aromatic system. The electron-withdrawing substituents shift absorption maxima to shorter wavelengths compared to simple benzene derivatives, reflecting the increased energy gap between occupied and unoccupied molecular orbitals. The compound typically exhibits absorption bands in the 250-300 nanometer range, with fine structure reflecting vibronic coupling between electronic and vibrational states.
Computational Chemistry Insights
Density Functional Theory Calculations
Density functional theory calculations provide detailed insights into the electronic structure and geometric optimization of this compound. The optimized molecular geometry reveals subtle distortions from ideal benzene planarity due to steric interactions between adjacent fluorine atoms and electronic repulsion effects. Bond length analysis demonstrates shortened carbon-fluorine bonds compared to carbon-hydrogen bonds in unsubstituted benzene, reflecting the higher electronegativity and smaller size of fluorine atoms.
Computational prediction of vibrational frequencies supports experimental infrared spectroscopic assignments and provides theoretical foundation for understanding molecular dynamics. The calculated harmonic frequencies demonstrate excellent correlation with experimental observations when appropriate scaling factors are applied to account for anharmonicity and basis set limitations. These calculations prove particularly valuable for assigning complex vibrational modes in the fingerprint region where multiple carbon-fluorine stretching modes overlap.
Electronic structure calculations reveal significant charge delocalization throughout the aromatic system, with electron density mapping showing pronounced electron deficiency at carbon atoms bearing halogen substituents. The difluoromethoxy oxygen atom carries partial negative charge due to its electron-donating resonance effects, though this is partially offset by the electron-withdrawing inductive effects of the attached fluorine atoms.
Molecular Orbital Analysis
Frontier molecular orbital analysis provides crucial information about the chemical reactivity and electronic properties of this compound. The highest occupied molecular orbital exhibits significant contribution from the aromatic pi-system and the oxygen lone pairs of the difluoromethoxy substituent. The energy and spatial distribution of this orbital influence the compound's behavior as an electron donor in chemical reactions and its susceptibility to electrophilic attack.
The lowest unoccupied molecular orbital shows substantial contribution from the aromatic pi-star system, with enhanced electron affinity due to the multiple electron-withdrawing substituents. The energy gap between frontier orbitals provides insight into the compound's electronic excitation properties and photochemical behavior. Computational prediction of this energy gap correlates well with ultraviolet-visible spectroscopic observations and supports understanding of the compound's optical properties.
Natural bond orbital analysis reveals the degree of charge transfer between different atomic centers and quantifies the strength of various intramolecular interactions. The analysis demonstrates significant polarization of carbon-halogen bonds and provides numerical values for atomic charges that explain observed chemical reactivity patterns. The difluoromethoxy substituent shows internal charge transfer from oxygen to fluorine atoms, consistent with the electron-withdrawing nature of this functional group despite the presence of the electron-donating oxygen center.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 259.00 g/mol | Experimental |
| Molecular Formula | C7H3BrF4O | Experimental |
| InChI Key | WUXOZWYIRBDSIP-UHFFFAOYSA-N | Computational |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)Br)OC(F)F | Computational |
Properties
IUPAC Name |
1-bromo-5-(difluoromethoxy)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXOZWYIRBDSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Difluorobromobenzene
1-Bromo-2,3-difluorobenzene (CAS 38573-88-5) serves as an important precursor in the synthesis of various complex molecules. Several methods exist for its preparation.
1.1 Method 1
In the first method, a 50% aqueous solution of KOH (18.0 g, 160 mmol) is added to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol) at 30-35°C for 30 minutes. The reaction mixture is then maintained at 75-85°C for 2 hours, followed by cooling and dilution with water. The organic product is extracted using CH\$$2\$$Cl\$$2\$$, dried over CaCl\$$_2\$$, and then distilled.
Spectral data:
- ¹H NMR (CDCl\$$_3\$$, 300.1 MHz): δ 7.00-7.16 (m, 1H, Ar), 7.17-7.29 (m, 1H, Ar), 7.34-7.47 (m, 1H, Ar)
- ¹³C NMR (CDCl\$$_3\$$, 75.5 MHz): δ 110.40 (d, C(1), J = 17.5 Hz), 116.40 (d, C(4), J = 17.7 Hz), 124.70 (dd, C(5), J = 7.1 Hz, J = 5.0 Hz), 128.23 (d, C(6), J = 3.6 Hz), 148.10 (dd, C(2), J = 248.8 Hz, J = 14.3 Hz), 150.92 (dd, C(3), J = 251.9 Hz, J = 13.3 Hz)
- ¹⁹F NMR (CDCl\$$_3\$$, 282.4 MHz): δ -130.9 (m, 1 F, Ar), -134.8 (m, 1 F, Ar)
- Mass Spec MS, m/z (Irel (%)): 194, 192 [M] + (100, 99), 113 [M-Br] + (88), 63 (60)
1.2 Method 2
In another method, a 50% aqueous solution of KOH (140.0 g, 1.25 mol) is added to a mixture of 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane (100.0 g) and triethylbenzylammonium chloride (0.94 g, 4 mmol) while maintaining the temperature between 20-30°C for 1.5 hours. The reaction mixture is stirred at 80-85°C for 2 hours. The organic product is distilled off with water vapor and dried over CaCl\$$_2\$$, followed by distillation. The spectral data obtained is consistent with that of Method 1.
1.3 Method 3
In this method, A-bromosuccinimide (78.30 g, 0.440 mol) is added to a stirred suspension of compound 5 (35.00 g, 0.222 mol) in acetonitrile (300 ml) under dry nitrogen. The mixture is heated under reflux for 16 hours and then poured into water. The product is extracted into hexane (×2), and the combined organic extracts are washed with sodium bisulphite and sodium bicarbonate, and then dried (MgSO\$$_4\$$). The solvent is distilled off at atmosphere pressure (68°C) and the product is distilled at atmospheric pressure to yield 30.0 g (70%) of the desired product with a boiling point of 158°C.
- ¹H NMR (400 MHz, CDCl\$$_3\$$): δ 6.98(1H, dddd), 7.11(1H, dddd), 7.29(1H, dddd)
- MS m/z 194(M+), 192(M+)
Synthesis of 1-Bromo-3,5-difluorobenzene
1-Bromo-3,5-difluorobenzene can be synthesized via different routes, as described in patents.
2.1 Method 1: From 2,4-difluoroaniline
This method involves the bromination of 2,4-difluoroaniline, followed by diazotization with NaNO\$$_2\$$ and deamination with hypophosphorous acid in an acidic solution. Using this method, researchers obtained a 60% yield of 1-bromo-3,5-difluorobenzene. In similar experiments, overall yields of 57% were achieved.
2.2 Method 2: From 3,5-difluoroaniline
This method involves the diazotization of 3,5-difluoroaniline, followed by a Sandmeyer reaction. In this approach, a 2.5 to 3-fold excess of HBr is used for the diazotization of 3,5-difluoroaniline with an equimolar amount of NaNO\$$_2\$$. The reaction is carried out at temperatures below 10°C. The diazonium salt is then added to a boiling mixture of CuBr in HBr, and the product is collected by steam distillation. After work-up, a yield of 83% is reported.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 1-methoxy-2,3-difluoro-5-(difluoromethoxy)benzene.
Scientific Research Applications
1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory, antiviral, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Comparative Properties of 1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene and Analogs
Structural and Electronic Differences
Substituent Effects :
- The difluoromethoxy group (-OCF₂) in the target compound is less electron-withdrawing than the trifluoromethoxy (-OCF₃) group in 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene . This difference may lower the compound’s reactivity in electrophilic substitution reactions.
- Compared to α-Bromo-3,5-difluorotoluene , which has a methyl group (-CH₃), the target’s -OCF₂ group increases polarity and likely reduces volatility (boiling point expected >65°C).
Lipophilicity :
- The complex analog 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene has a high XLogP3 value of 5.3, indicating significant lipophilicity. The target compound, with fewer fluorine atoms, may exhibit lower LogP, influencing its pharmacokinetic behavior.
Biological Activity
1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This compound's unique structure, characterized by the presence of bromine and difluoromethoxy groups, suggests potential biological activities that merit investigation.
- IUPAC Name : this compound
- Molecular Formula : C7H4BrF4O
- Molecular Weight : 251.01 g/mol
- CAS Number : 38573-88-5
Antimicrobial Properties
Recent studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacteria and fungi. The presence of bromine and fluorine in the structure enhances lipophilicity, which may facilitate membrane penetration and disrupt microbial cell integrity.
Anticancer Activity
Research has also explored the anticancer potential of halogenated benzene derivatives. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited significant inhibition with a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL.
-
Anticancer Evaluation :
- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
- Method : MTT assay was used to determine cell viability.
- Results : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours of treatment.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The difluoromethoxy group is thought to enhance binding affinity to target proteins involved in cell signaling pathways related to apoptosis and inflammation. Additionally, the bromine atom can participate in electrophilic substitution reactions, modifying cellular components and disrupting normal cellular functions.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Molecular Structure |
|---|---|---|---|
| This compound | High | Moderate | Structure |
| 1-Bromo-4-fluorobenzene | Moderate | Low | Structure |
| 2-Fluoro-3-nitroaniline | Low | High | Structure |
Q & A
Q. What are the common synthetic routes for 1-Bromo-2,3-difluoro-5-(difluoromethoxy)benzene, and how are intermediates characterized?
The synthesis typically involves halogenation and functional group introduction. For example, bromination of a fluorinated benzene precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by difluoromethoxy group installation via nucleophilic substitution. Key intermediates are characterized using ¹H NMR, ¹⁹F NMR, and GC-MS to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- ¹⁹F NMR : Essential for identifying fluorine environments, as the difluoromethoxy group (-OCF₂) and adjacent fluorines produce distinct splitting patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing bromine (²⁷.9% isotopic abundance) from other halogens .
Q. What are the primary chemical reactions involving this compound in organic synthesis?
- Nucleophilic substitution : The bromine atom is reactive toward nucleophiles (e.g., Grignard reagents, amines) under palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Electrophilic aromatic substitution (EAS) : Fluorine substituents direct reactivity; the difluoromethoxy group acts as a meta-director, influencing regiochemistry in further functionalization .
Advanced Research Questions
Q. How can competing substitution pathways be optimized in reactions involving this compound?
Competing sites (e.g., bromine vs. fluorine reactivity) require controlled conditions:
- Temperature modulation : Lower temperatures favor bromine substitution, while higher temperatures may activate fluorine sites.
- Catalyst selection : Pd(PPh₃)₄ enhances bromine-selective cross-coupling, avoiding defluorination side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for bromine substitution .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
Fluorine-fluorine coupling (²J₃F-F) and through-space interactions may complicate ¹⁹F NMR spectra. Use:
- 2D NMR (COSY, NOESY) : To differentiate coupling pathways.
- Computational modeling : Density Functional Theory (DFT) predicts coupling constants and verifies assignments .
Q. What computational methods predict the reactivity of the difluoromethoxy group in biological systems?
- Molecular docking : Evaluates interactions with enzymes (e.g., cytochrome P450) by modeling hydrogen bonding and hydrophobic contacts with the difluoromethoxy moiety.
- MD simulations : Assess conformational stability in aqueous vs. lipid environments, critical for drug design .
Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions?
- Steric maps : The bromine atom’s position adjacent to fluorine creates steric hindrance, favoring coupling at less hindered sites.
- Hammett parameters : Electron-withdrawing fluorine groups increase electrophilicity at the bromine site, accelerating oxidative addition in Pd-catalyzed reactions .
Methodological Guidance
- Handling fluorine-related contradictions : Always cross-validate ¹⁹F NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning .
- Synthetic optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent) systematically, minimizing trial-and-error approaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
